molecular formula C18H13Cl2N3O2 B2362365 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338782-91-5

1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2362365
CAS No.: 338782-91-5
M. Wt: 374.22
InChI Key: IBADUBIQDVCYNB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.

    Cyclization: The benzyl intermediate undergoes cyclization with a pyridine derivative under controlled conditions to form the dihydropyridine ring.

    Amidation: The resulting dihydropyridine compound is then subjected to amidation with a pyridinecarboxamide derivative to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation Products: Oxo derivatives with increased oxidation states.

    Reduction Products: Hydroxyl derivatives with reduced oxidation states.

    Substitution Products: Compounds with substituted functional groups at the benzyl or pyridine rings.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dichlorobenzyl)-2-oxo-N-(3-pyridinyl)-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern and the presence of both benzyl and pyridine moieties

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2/c19-15-6-5-12(9-16(15)20)11-23-8-2-4-14(18(23)25)17(24)22-13-3-1-7-21-10-13/h1-10H,11H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBADUBIQDVCYNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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